molecular formula C5H2Cl2N4O B11898430 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol

Cat. No.: B11898430
M. Wt: 205.00 g/mol
InChI Key: CKYQSFMLRWLHQS-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a pharmacophore in the development of various therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is unique due to its dual chlorine substitution, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile scaffold in medicinal chemistry for developing potent inhibitors with specific biological activities .

Properties

Molecular Formula

C5H2Cl2N4O

Molecular Weight

205.00 g/mol

IUPAC Name

4,6-dichloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C5H2Cl2N4O/c6-2-1-3(9-5(7)8-2)10-11-4(1)12/h(H2,8,9,10,11,12)

InChI Key

CKYQSFMLRWLHQS-UHFFFAOYSA-N

Canonical SMILES

C12=C(NNC1=O)N=C(N=C2Cl)Cl

Origin of Product

United States

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